Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate
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Overview
Description
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate is a chemical compound with the molecular formula C14H19ClN2O3P. It is known for its unique structure, which includes a phosphoryl group attached to a 3-chlorobenzoate moiety and two pyrrolidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with dipyrrolidin-1-ylphosphoryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient purification techniques, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted benzoates, depending on the type of reaction and reagents used .
Scientific Research Applications
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate involves its interaction with specific molecular targets. The phosphoryl group can form hydrogen bonds with biological molecules, while the pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dipyrrolidin-1-ylphosphoryl benzoate
- Dipyrrolidin-1-ylphosphoryl 4-chlorobenzoate
- Dipyrrolidin-1-ylphosphoryl 2-chlorobenzoate
Uniqueness
Dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate is unique due to the specific positioning of the chlorine atom on the benzoate ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs .
Properties
CAS No. |
141931-27-3 |
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Molecular Formula |
C15H20ClN2O3P |
Molecular Weight |
342.76 g/mol |
IUPAC Name |
dipyrrolidin-1-ylphosphoryl 3-chlorobenzoate |
InChI |
InChI=1S/C15H20ClN2O3P/c16-14-7-5-6-13(12-14)15(19)21-22(20,17-8-1-2-9-17)18-10-3-4-11-18/h5-7,12H,1-4,8-11H2 |
InChI Key |
QABXMNOVGVUNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)P(=O)(N2CCCC2)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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